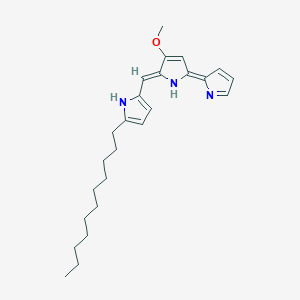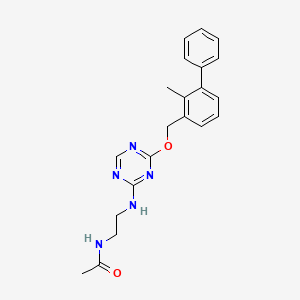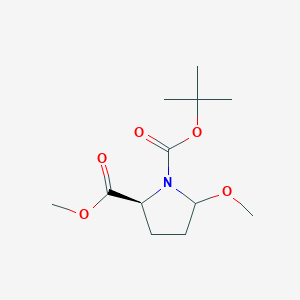
Ensitrelvir
Übersicht
Beschreibung
Ensitrelvir, also known by its trade name Xocova, is an antiviral medication developed for the treatment of COVID-19. It was created by Shionogi & Co., Ltd. in collaboration with Hokkaido University. This compound is an orally active inhibitor of the 3C-like protease, a crucial enzyme for the replication of the SARS-CoV-2 virus .
Wissenschaftliche Forschungsanwendungen
Ensitrelvir hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung für die Untersuchung von Proteaseinhibitoren verwendet.
Biologie: Hilft beim Verständnis der Replikationsmechanismen von SARS-CoV-2.
Medizin: Wird zur Behandlung von COVID-19 eingesetzt, insbesondere zur Reduzierung der Viruslast und zur Verbesserung klinischer Symptome.
Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und Therapien eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die 3C-like Protease (Mpro) von SARS-CoV-2 angreift. Dieses Enzym ist für den viralen Replikationsprozess essentiell. This compound bindet an die Substratbindungstasche der Protease und erkennt dabei speziell ihre S1-, S2- und S1'-Subseiten. Diese Bindung hemmt die Aktivität der Protease und verhindert somit die Replikation des Virus .
Ähnliche Verbindungen:
Nirmatrelvir: Ein weiterer 3C-like Proteaseinhibitor, der von Pfizer entwickelt wurde.
Molnupiravir: Ein antivirales Medikament, das von Merck entwickelt wurde.
Vergleich:
Nirmatrelvir: Sowohl this compound als auch Nirmatrelvir zielen auf die 3C-like Protease von SARS-CoV-2 ab. this compound ist ein nicht-peptidischer, nicht-kovalenter Inhibitor, während Nirmatrelvir ein peptidischer, kovalenter Inhibitor ist.
Molnupiravir: Im Gegensatz zu this compound wirkt Molnupiravir, indem es Fehler in die virale RNA einführt, was zu einer Replikationsunfähigkeit des Virus führt.
This compound zeichnet sich durch seine nicht-peptidische, nicht-kovalente Natur aus, die Vorteile in Bezug auf Stabilität und Bioverfügbarkeit bietet.
Wirkmechanismus
Ensitrelvir exerts its effects by targeting the 3C-like protease (Mpro) of SARS-CoV-2. This enzyme is essential for the viral replication process. This compound binds to the substrate-binding pocket of the protease, specifically recognizing its S1, S2, and S1’ subsites. This binding inhibits the protease’s activity, thereby preventing the virus from replicating .
Similar Compounds:
Nirmatrelvir: Another 3C-like protease inhibitor developed by Pfizer.
Molnupiravir: An antiviral medication developed by Merck.
Comparison:
Nirmatrelvir: Both this compound and nirmatrelvir target the 3C-like protease of SARS-CoV-2. this compound is a nonpeptidic, noncovalent inhibitor, while nirmatrelvir is a peptidic, covalent inhibitor.
Molnupiravir: Unlike this compound, molnupiravir works by introducing errors into the viral RNA, leading to the virus’s inability to replicate.
This compound stands out due to its nonpeptidic, noncovalent nature, which offers advantages in terms of stability and bioavailability.
Safety and Hazards
Zukünftige Richtungen
Ensitrelvir has shown potential across multiple patient profiles, including those with long COVID and in high-risk COVID-19 hospitalized patients with significant co-morbidities who did not respond to first-line treatment with remdesivir . Further confirmatory studies are needed to validate these findings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ensitrelvir involves several key steps, including the formation of indazole, 1,2,4-triazole, and 1,3,5-triazinone structures. These fragments are then coupled together in a convergent manner. The process includes introducing a meta-cresolyl moiety to enhance the stability of intermediates. The overall yield of the longest linear sequence (6 steps) was improved significantly through this method .
Industrial Production Methods: The industrial production of this compound employs scalable synthetic methods that minimize waste and enhance efficiency. The process involves direct crystallization of intermediates from reaction mixtures, reducing the need for extractive workup and making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Reaktionstypen: Ensitrelvir durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine ergeben kann .
Eigenschaften
IUPAC Name |
6-[(6-chloro-2-methylindazol-5-yl)amino]-3-[(1-methyl-1,2,4-triazol-3-yl)methyl]-1-[(2,4,5-trifluorophenyl)methyl]-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N9O2/c1-32-7-12-4-18(13(23)5-17(12)30-32)28-20-29-21(36)35(9-19-27-10-33(2)31-19)22(37)34(20)8-11-3-15(25)16(26)6-14(11)24/h3-7,10H,8-9H2,1-2H3,(H,28,29,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPBBNUOBOFBFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)Cl)NC3=NC(=O)N(C(=O)N3CC4=CC(=C(C=C4F)F)F)CC5=NN(C=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N9O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2647530-73-0 | |
| Record name | Ensitrelvir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2647530730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ensitrelvir | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX665RAA3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2-Amino-phenyl)-3-oxo-propyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B8223602.png)


![[3,4,5-trihydroxy-6-[4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B8223622.png)
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8223639.png)









